molecular formula C29H28N2O7S B8121101 Fmoc-Gly-Cys(Psi(Dmp,H)pro)-OH

Fmoc-Gly-Cys(Psi(Dmp,H)pro)-OH

Cat. No.: B8121101
M. Wt: 548.6 g/mol
InChI Key: JXNQHEPNNPDLEP-RPLLCQBOSA-N
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Description

Fmoc-Gly-Cys(Psi(Dmp,H)pro)-OH is a complex organic compound that features a thiazolidine ring, a fluorenylmethoxycarbonyl group, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Gly-Cys(Psi(Dmp,H)pro)-OH typically involves multiple steps. One common route includes the formation of the thiazolidine ring through a cyclization reaction, followed by the introduction of the fluorenylmethoxycarbonyl group and the dimethoxyphenyl group through subsequent reactions. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Fmoc-Gly-Cys(Psi(Dmp,H)pro)-OH can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Fmoc-Gly-Cys(Psi(Dmp,H)pro)-OH has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Fmoc-Gly-Cys(Psi(Dmp,H)pro)-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Gly-Cys(Psi(Dmp,H)pro)-OH: This compound is unique due to its specific stereochemistry and functional groups.

    Other Thiazolidine Derivatives: Compounds with similar thiazolidine rings but different substituents may have different properties and applications.

    Fluorenylmethoxycarbonyl Compounds: These compounds share the fluorenylmethoxycarbonyl group but may differ in other structural aspects.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(2R,4R)-2-(2,4-dimethoxyphenyl)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N2O7S/c1-36-17-11-12-22(25(13-17)37-2)27-31(24(16-39-27)28(33)34)26(32)14-30-29(35)38-15-23-20-9-5-3-7-18(20)19-8-4-6-10-21(19)23/h3-13,23-24,27H,14-16H2,1-2H3,(H,30,35)(H,33,34)/t24-,27+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNQHEPNNPDLEP-RPLLCQBOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2N(C(CS2)C(=O)O)C(=O)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)[C@@H]2N([C@@H](CS2)C(=O)O)C(=O)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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